2,5-Dimethyl-3-thioisovalerylfuran
Description
2,5-Dimethyl-3-thioisovalerylfuran (CAS No. 55764-28-8) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₆O₂S and a molecular weight of 212.31 g/mol . Its structure features a furan ring substituted with methyl groups at positions 2 and 5, and a thioisovaleryl (-S-CO-C(CH₃)₂) group at position 2. Key physical properties include a density of 1.07 g/cm³, a boiling point of 277°C, and a flash point of 121.3°C .
The compound is primarily used as a flavoring agent in food and fragrance industries due to its sulfurous, meaty, or roasted aroma . It is synthesized via thioesterification reactions, such as the condensation of tetrachloromonospirocyclotriphosphazenes with carbazolyldiamines in tetrahydrofuran (THF) .
Properties
CAS No. |
55764-28-8 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
S-(2,5-dimethylfuran-3-yl) 3-methylbutanethioate |
InChI |
InChI=1S/C11H16O2S/c1-7(2)5-11(12)14-10-6-8(3)13-9(10)4/h6-7H,5H2,1-4H3 |
InChI Key |
XFNLWIPNTYNNJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C)SC(=O)CC(C)C |
Canonical SMILES |
CC1=CC(=C(O1)C)SC(=O)CC(C)C |
density |
d204 1.03 1.025-1.034 |
Other CAS No. |
55764-28-8 |
physical_description |
Clear liquid; roast aroma |
Pictograms |
Irritant |
solubility |
Insoluble in water; slighty soluble in fat Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,5-dimethyl-3-thioisovalerylfuran with structurally or functionally related compounds:
Key Structural and Functional Differences:
Functional Groups :
- Thioester vs. Thiol : The thioester group in this compound enhances stability compared to the thiol group in 2,5-dimethyl-3-furanthiol, making it more suitable for heat-processed foods .
- Acyl Chain Length : The isovaleryl group in the target compound provides a longer hydrophobic chain than 2,5-dimethyl-3-thiofuroylfuran, influencing solubility and flavor release .
Applications :
- Unlike thiophene-based compounds (e.g., Thiophene-2,5-diyldiboronic acid), which are used in materials science , this compound is exclusive to flavoring.
- Thiophene fentanyl hydrochloride, a pharmacologically active analog, highlights the divergent applications of sulfur-containing heterocycles .
Safety :
- The target compound’s low toxicity contrasts sharply with the hazards of boronic acids (e.g., respiratory irritation ) and the high-risk profile of synthetic opioids .
Research Findings and Data
- Hydrolysis Product : Hydrolysis of this compound yields 2,5-dimethyl-3-furylmercaptan , a volatile thiol with a potent aroma .
- Synthetic Pathways : The compound is synthesized via nucleophilic substitution reactions, often using THF as a solvent and triethylamine as a base .
- Thermal Stability : Its high boiling point (277°C) suggests suitability for high-temperature cooking applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
